3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a complex organic compound that incorporates both thiophene and benzofuran moieties. Thiophene is a sulfur-containing heterocycle, while benzofuran is an oxygen-containing heterocycle. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Thiophene-based analogs, a key component of this compound, have been reported to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to interact with various biological targets, including kinases, and have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer properties .
Mode of Action
It can be inferred from the known properties of thiophene-based compounds that they interact with their targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit kinases, enzymes that play a crucial role in signal transduction pathways .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene-based compounds, it can be inferred that multiple biochemical pathways could potentially be affected . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, and cancer .
Result of Action
Based on the known properties of thiophene-based compounds, it can be inferred that this compound could potentially exhibit a range of effects at the molecular and cellular level, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer effects .
Preparation Methods
One common method involves the use of palladium-catalyzed C–H arylation reactions to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . This is followed by a transamidation procedure to introduce the acetamido group . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions, forming more complex structures.
Scientific Research Applications
3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide is unique due to its combination of thiophene and benzofuran moieties. Similar compounds include:
Thiophene derivatives: Such as suprofen, which is used as a nonsteroidal anti-inflammatory drug.
Benzofuran derivatives: Such as amiodarone, an antiarrhythmic medication. These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c16-15(19)14-13(10-5-1-2-6-11(10)20-14)17-12(18)8-9-4-3-7-21-9/h1-7H,8H2,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHQALXNGMWSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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